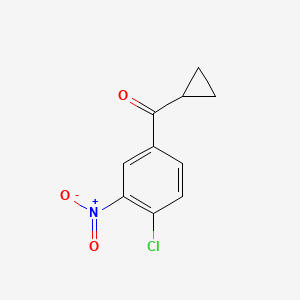

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone, which accurately describes its structural components and functional relationships. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming substituted aromatic ketones, where the methanone designation indicates the presence of a carbonyl functional group connecting two distinct molecular fragments. The preferred International Union of Pure and Applied Chemistry name emphasizes the ketone functionality while systematically identifying the substitution pattern on the aromatic ring.

The compound is registered under Chemical Abstracts Service number 31545-26-3, providing a unique identifier for database searches and regulatory compliance. Alternative systematic names include (4-chloro-3-nitrophenyl)-cyclopropylmethanone and methanone, (4-chloro-3-nitrophenyl)cyclopropyl-, which reflect different nomenclature conventions but refer to the identical chemical entity. The European Community number 250-690-4 serves as an additional regulatory identifier within European chemical inventories.

The compound's classification encompasses multiple functional group categories, including aromatic ketones, nitro compounds, and halogenated aromatics. This multi-functional nature contributes to its distinctive chemical and physical properties, making systematic identification particularly important for analytical applications. The presence of both electron-withdrawing groups (nitro and chloro substituents) on the aromatic ring creates significant electronic effects that influence the compound's reactivity and spectroscopic behavior.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₈ClNO₃ precisely defines the atomic composition of this compound, indicating the presence of ten carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This formula corresponds to a molecular weight of 225.63 grams per mole, as calculated through standard atomic mass summation procedures. The molecular weight determination is crucial for mass spectrometric analysis and quantitative analytical applications.

The structural formula reveals a high degree of unsaturation, consistent with the presence of an aromatic benzene ring and a carbonyl functional group. The degree of unsaturation calculation yields seven degrees of unsaturation, accounting for the six degrees contributed by the benzene ring and one degree from the ketone carbonyl group. This high unsaturation index significantly influences the compound's spectroscopic properties and chemical behavior.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈ClNO₃ | |

| Molecular Weight | 225.63 g/mol | |

| Exact Mass | 225.6300 Da | |

| Degrees of Unsaturation | 7 | Calculated |

The simplified molecular input line entry system notation [O-]N+C1=CC(=CC=C1Cl)C(=O)C1CC1 provides a linear representation of the molecular structure, clearly indicating the connectivity between atoms and the charge distribution within the nitro group. This notation is particularly valuable for computational chemistry applications and database searching procedures.

X-ray Crystallographic Data and Conformational Studies

X-ray crystallography represents the definitive method for determining three-dimensional molecular structures of crystalline compounds, providing atomic-level resolution of bond lengths, bond angles, and spatial arrangements. For this compound, crystallographic analysis would reveal critical conformational information about the relative orientations of the aromatic ring, cyclopropyl group, and carbonyl functionality. The technique works by directing X-rays at single crystals, which diffract according to Bragg's law: nλ = 2d sin θ, where the diffraction pattern provides structural information.

The crystallographic workflow involves crystal preparation, X-ray exposure, and data collection to determine unit cell parameters and space group symmetry. High-quality single crystals are essential for obtaining reliable diffraction data, as demonstrated in studies of similar aromatic compounds where crystal quality directly affects data resolution. The orthorhombic space group assignment and unit cell parameters would provide fundamental crystallographic information for this compound.

Conformational analysis through X-ray crystallography would be particularly valuable for understanding the spatial relationship between the electron-withdrawing substituents on the aromatic ring and the cyclopropyl ketone moiety. The planarity of the aromatic system and the orientation of the nitro group relative to the ring plane significantly influence the compound's electronic properties and intermolecular interactions. Three-dimensional conformer modeling would complement crystallographic data by providing insights into molecular flexibility and preferred conformations.

The crystallization process typically employs hanging-drop methods or similar techniques to achieve optimal crystal growth conditions. Solvent selection plays a crucial role in crystal formation, with the compound showing varying solubility in different solvents that affects crystallization success. Data collection to high resolution enables precise determination of atomic positions and thermal parameters, providing comprehensive structural information for analytical applications.

Spectroscopic Characterization (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within this compound, revealing distinct chemical shifts for aromatic, cyclopropyl, and potential impurity protons. The aromatic region typically displays complex multipicity patterns between 7-8 parts per million, with the electron-withdrawing nitro and chloro substituents causing significant downfield shifts relative to unsubstituted benzene. The cyclopropyl protons appear as characteristic multipiples in the 1-2 parts per million region, with the methylene protons showing distinctive coupling patterns due to the constrained ring geometry.

The compound exhibits two distinct molecular environments for aromatic carbons, corresponding to the substituted and unsubstituted positions on the benzene ring. Chemical shift analysis reveals the significant deshielding effects of the nitro and chloro substituents, which shift nearby carbon signals downfield compared to unsubstituted aromatic carbons. The cyclopropyl carbons appear in the aliphatic region, typically between 10-20 parts per million, with the carbonyl carbon resonating in the characteristic ketone region around 200-210 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework through identification of distinct carbon environments. The carbonyl carbon of the ketone functionality appears at approximately 205-220 parts per million, consistent with aromatic ketones in the chemical shift reference tables. Aromatic carbons bearing electron-withdrawing substituents show characteristic downfield shifts in the 125-150 parts per million region, while the cyclopropyl carbons resonate at higher field positions.

| Spectroscopic Technique | Key Observations | Chemical Shift Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7-8 ppm |

| ¹H Nuclear Magnetic Resonance | Cyclopropyl protons | 1-2 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 205-220 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 125-150 ppm |

Fourier transform infrared spectroscopy reveals characteristic absorption bands for the major functional groups present in the molecule. The carbonyl stretch of the ketone appears as a strong absorption around 1650-1680 wavenumbers, while the nitro group displays characteristic asymmetric and symmetric stretching vibrations around 1520 and 1350 wavenumbers respectively. The aromatic carbon-carbon stretches appear in the 1600-1500 wavenumber region, and the carbon-chlorine stretch contributes to absorptions in the lower frequency region around 800-600 wavenumbers.

Ultraviolet-visible spectroscopy demonstrates the electronic transitions associated with the aromatic chromophore and nitro substituent. The extended conjugation between the aromatic ring and carbonyl group, enhanced by the electron-withdrawing substituents, creates characteristic absorption maxima in the ultraviolet region. The nitro group contributes additional electronic transitions that extend absorption into the visible region, potentially imparting color to the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that facilitate structural identification and confirm molecular composition. The molecular ion peak appears at mass-to-charge ratio 225, corresponding to the intact molecular weight, though molecular ion peaks for nitro-containing aromatic compounds often show reduced intensity due to ready fragmentation. Initial ionization typically occurs through electron impact, creating a radical cation that undergoes subsequent fragmentation reactions.

Alpha fragmentation represents one of the primary fragmentation pathways for this ketone compound, involving cleavage adjacent to the carbonyl functionality. This process breaks the bond between the carbonyl carbon and either the aromatic ring or the cyclopropyl group, producing characteristic fragment ions. The loss of the cyclopropyl group (mass 41) would generate a fragment at mass-to-charge ratio 184, corresponding to the 4-chloro-3-nitrophenyl carbonyl cation. Alternatively, loss of the substituted aromatic portion would produce a cyclopropyl carbonyl fragment, though this pathway is less favorable due to the instability of the resulting cation.

The nitro group contributes distinctive fragmentation patterns common to nitroaromatic compounds. Loss of nitrogen dioxide (mass 46) represents a characteristic fragmentation, producing a fragment at mass-to-charge ratio 179. Sequential loss of nitric oxide (mass 30) can follow, generating additional fragments that aid in structural confirmation. The presence of these specific mass losses serves as diagnostic evidence for nitro group substitution.

| Fragmentation Pathway | Mass Loss | Fragment m/z | Proposed Structure |

|---|---|---|---|

| Molecular ion | 0 | 225 | [M]⁺- |

| Loss of nitrogen dioxide | 46 | 179 | [M-NO₂]⁺ |

| Loss of nitric oxide | 30 | 195 | [M-NO]⁺ |

| Alpha cleavage (cyclopropyl loss) | 41 | 184 | [ArCO]⁺ |

The chlorine isotope pattern provides additional confirmatory evidence for the presence of a single chlorine atom. The characteristic 3:1 ratio between the molecular ion peaks at mass 225 and 227 (corresponding to ³⁵Cl and ³⁷Cl isotopes respectively) confirms the molecular formula assignment. This isotope pattern appears in all major fragment ions containing the chlorine atom, serving as a valuable diagnostic tool throughout the fragmentation analysis.

Two-bond fragmentation mechanisms involving rearrangement processes may produce additional fragment ions that require careful interpretation. The constrained geometry of the cyclopropyl ring can influence fragmentation pathways through ring-opening reactions that generate linear alkyl fragments. These rearrangement processes often compete with simple bond cleavage reactions, creating complex fragmentation patterns that provide detailed structural information but require expert interpretation for accurate assignment.

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-8-4-3-7(5-9(8)12(14)15)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISHBVQQPVMSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185450 | |

| Record name | 4-Chloro-3-nitrophenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31545-26-3 | |

| Record name | (4-Chloro-3-nitrophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31545-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrophenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrophenyl cyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-CHLORO-3-NITROPHENYL)(CYCLOPROPYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUV7S4KI1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Acylation with Cyclopropanecarbonyl Chloride

The Friedel-Crafts acylation represents a classical approach for introducing ketone groups onto aromatic rings. For this compound, the reaction involves 4-chloro-3-nitrobenzene and cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The electron-withdrawing nitro group deactivates the benzene ring, directing the acyl group to the meta position relative to the nitro group and para to the chlorine substituent.

Reaction Conditions :

- Solvent: Dichloromethane (DCM) or nitrobenzene

- Temperature: 0–25°C

- Catalyst: Anhydrous AlCl₃ (1.2 equiv)

- Yield: ~40–55% (limited by competing side reactions due to steric hindrance)

Limitations :

- Low regioselectivity if the nitro group is improperly positioned.

- Cyclopropanecarbonyl chloride’s sensitivity to ring-opening under acidic conditions necessitates careful stoichiometric control.

Nucleophilic Aromatic Substitution (NAS) on Pre-Functionalized Benzene Derivatives

This method employs a two-step strategy:

- Nitration of 4-chlorophenyl cyclopropyl ketone :

- Purification : Column chromatography with silica gel and ethyl acetate/hexane (1:4) yields the final product.

Key Data :

- Nitration efficiency: 60–70%

- Isomer separation required due to potential para-nitro byproduct formation.

Cyclopropanation via Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction enables the construction of the cyclopropane ring directly onto a pre-formed benzoyl intermediate. This method involves:

- Synthesis of 4-chloro-3-nitrobenzaldehyde :

- Oxidation of 4-chloro-3-nitrotoluene using KMnO₄ in acidic conditions.

- Reaction with dimethylsulfoxonium methylide :

Optimized Parameters :

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 25°C

- Yield: 50–65%

- Side products: Epoxides (minor, <10%).

Cross-Coupling of Cyclopropylboronic Acid with 4-Chloro-3-nitrobenzoyl Chloride

Palladium-catalyzed cross-coupling offers a modern alternative:

- Reactants : 4-Chloro-3-nitrobenzoyl chloride and cyclopropylboronic acid.

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Cs₂CO₃

- Solvent : Tetrahydrofuran (THF)/H₂O (10:1)

- Yield : 70–75%.

Advantages :

One-Pot Tandem Nitration-Acylation

A streamlined approach combines nitration and acylation in a single pot:

- Chlorobenzene is treated with acetyl chloride and AlCl₃ to form 4-chlorophenyl ketone.

- In situ nitration using fuming HNO₃ at −10°C.

- Cyclopropane introduction via Grignard reagent (cyclopropylmagnesium bromide).

Performance Metrics :

- Overall yield: 45–50%

- Critical factors: Temperature control during nitration to prevent over-oxidation.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts | 40–55 | Simplicity | Low regioselectivity, side reactions |

| NAS | 60–70 | High purity | Multi-step, isomer separation needed |

| Corey-Chaykovsky | 50–65 | Direct cyclopropanation | Epoxide byproducts |

| Cross-Coupling | 70–75 | High efficiency | Costly catalysts |

| Tandem Nitration-Acylation | 45–50 | One-pot convenience | Sensitive temperature requirements |

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The cyclopropyl ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium

Major Products Formed

Reduction: 4-Chloro-3-aminophenyl cyclopropyl ketone.

Substitution: 4-Substituted-3-nitrophenyl cyclopropyl ketone.

Oxidation: 4-Chloro-3-nitrophenyl cyclopropyl carboxylic acid

Scientific Research Applications

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl ketone group can also participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclopropylmethanone Derivatives

Key Differences :

- Bioactivity : Piperazine derivatives (e.g., compounds 3a-j ) exhibit anticancer (e.g., MDA-MB-435 cell line inhibition) and antituberculosis activity (MIC values against M. tuberculosis H37Rv) .

- Synthesis : Prepared via reductive amination, contrasting with the nitro-substituted target compound’s likely synthesis via electrophilic aromatic substitution or Friedel-Crafts acylation.

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone Oxime (CAS 135805-63-9)

Key Differences :

- Substituents: Additional 2,4-dichlorophenyl and oxime groups increase molecular complexity (C₁₆H₁₂Cl₃NO) .

- Applications : Oxime derivatives are often used in agrochemicals or pharmaceuticals as intermediates for fungicides or enzyme inhibitors.

- Reactivity: The oxime group (-NOH) introduces nucleophilic character, unlike the nitro group’s electrophilic nature.

4,4'-Dichloro-3-nitrobenzophenone (CAS 31431-17-1)

Key Differences :

Spizofurone (CAS 72492-12-7)

Key Differences :

- Structure : Contains a benzofuran fused to a cyclopropane ring and an acetyl group .

- Electronic Effects : The benzofuran’s oxygen atom provides electron-rich regions absent in the target compound.

Physicochemical and Functional Comparisons

Electronic and Steric Effects

- Nitro vs. Piperazine : The nitro group in the target compound increases electrophilicity, favoring reactions like nucleophilic aromatic substitution, whereas piperazine derivatives (e.g., 3a-j ) participate in hydrogen bonding and protonation .

- Cyclopropane Ring: Enhances reactivity in both compounds but may reduce stability compared to non-cyclic analogs like 4,4'-dichloro-3-nitrobenzophenone.

Pharmacological Potential

- The target compound’s nitro group may confer antimicrobial properties (common in nitroaromatics), though evidence is lacking. In contrast, piperazine derivatives show confirmed bioactivity .

Biological Activity

(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. It features a chlorinated phenyl ring and a cyclopropyl group, which may influence its interaction with biological targets. The presence of the nitro group is also significant as it can enhance the compound's reactivity and biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several studies suggest that it interacts with specific molecular targets involved in various biological pathways. For instance, compounds with similar structures have been shown to modulate enzyme activity, affect cell signaling pathways, and alter gene expression.

Target Interaction

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that play roles in signal transduction, leading to altered cellular responses.

Biological Activities

Numerous studies have reported on the various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. For example, it has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Antitumor Activity

The compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, it has been observed to induce apoptosis in various cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 ± 2 |

| HeLa (cervical cancer) | 12 ± 1 |

| A549 (lung cancer) | 20 ± 3 |

Case Studies

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability at low concentrations.

- Antitumor Mechanism Investigation : Another study focused on the antitumor mechanisms of the compound, revealing that it activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2.

Q & A

Advanced Research Question

- Kinase Inhibition : Structural analogs (e.g., cyclopropyl ketones) show activity in kinase binding assays. Molecular docking studies suggest interactions with ATP-binding pockets .

- Prodrug Development : The nitro group can be reduced to an amine for pH-sensitive drug release. In vivo studies in model organisms (e.g., rodents) assess bioavailability .

- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) evaluate oxidative degradation rates, guiding lead optimization .

How do researchers address contradictions in reported spectral data for this compound?

Advanced Research Question

Discrepancies in NMR or IR spectra may arise from:

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. Referencing internal standards (e.g., TMS) ensures consistency .

- Isomeric Impurities : HPLC-MS identifies minor isomers. Quantitative NMR (qNMR) with ERETIC calibration quantifies purity .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous assignments, providing definitive structural proof .

What safety considerations are critical when handling this compound?

Basic Research Question

- Toxicity : Nitroaromatics may be mutagenic. Ames tests or in vitro micronucleus assays assess genotoxicity .

- Reactivity : Oxidizing nitro groups require inert atmospheres (N₂/Ar) during reactions to prevent explosions .

- Storage : Store at –20°C in amber vials to prevent photodegradation. MSDS recommends PPE (gloves, goggles) for lab handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.